4-(3-acetylphenyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetylphenyl)benzoic acid, also known as 4-Acetophenylbenzoic acid, is a chemical compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to a benzoic acid moiety. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-acetylphenyl)benzoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Acetylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Scientific Research Applications
4-(3-Acetylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(3-acetylphenyl)benzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Acetylbenzoic acid
- 3-Acetylbenzoic acid
- 4-Hydroxybenzoic acid
- 3-Hydroxybenzoic acid
Comparison: 4-(3-Acetylphenyl)benzoic acid is unique due to the presence of both an acetyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. Compared to 4-acetylbenzoic acid and 3-acetylbenzoic acid, it has an additional phenyl ring, which can influence its reactivity and interactions. The presence of the acetyl group differentiates it from hydroxybenzoic acids, which have hydroxyl groups instead .
Properties
IUPAC Name |
4-(3-acetylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZXRZBAVBTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373321 |
Source
|
Record name | 4-(3-acetylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199678-04-1 |
Source
|
Record name | 4-(3-acetylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 199678-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.